molecular formula C7H19N3 B8691689 3-(2-Aminoethyl)pentane-1,5-diamine

3-(2-Aminoethyl)pentane-1,5-diamine

Cat. No.: B8691689
M. Wt: 145.25 g/mol
InChI Key: LZOPWNDXPBPDER-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)pentane-1,5-diamine (IUPAC name) is a branched polyamine with the molecular formula C₇H₁₉N₃ and a molecular weight of 145.25 g/mol . Its structure consists of a pentane backbone (five-carbon chain) with an aminoethyl (-CH₂CH₂NH₂) group attached to the third carbon, along with terminal primary amine groups at positions 1 and 3. Key features include:

  • Branched topology, distinguishing it from linear diamines like cadaverine.
  • Synonyms: 1,1,1-tris(2-aminoethyl)methane, tris(2-aminoethyl)methane .

It is utilized in macrocycle synthesis for fluorescence studies (e.g., Zn²+ coordination) and pharmaceutical derivatives (e.g., botulinum neurotoxin inhibitors) .

Properties

Molecular Formula

C7H19N3

Molecular Weight

145.25 g/mol

IUPAC Name

3-(2-aminoethyl)pentane-1,5-diamine

InChI

InChI=1S/C7H19N3/c8-4-1-7(2-5-9)3-6-10/h7H,1-6,8-10H2

InChI Key

LZOPWNDXPBPDER-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(CCN)CCN

Origin of Product

United States

Scientific Research Applications

3-(2-Aminoethyl)pentane-1,5-diamine, a branched-chain diamine, has garnered attention for its diverse applications across various scientific fields. This compound, characterized by its unique structure featuring two primary amines and one secondary amine, enables multiple interactions with other molecules. Below is a detailed exploration of its applications, supported by relevant case studies and data.

Applications in Polymer Chemistry

Polyamide and Polyurethane Production
this compound serves as a crucial building block in the synthesis of polyamides and polyurethanes. Its branched structure enhances the mechanical properties of the resulting polymers, making them suitable for high-performance applications in coatings, adhesives, and elastomers. The incorporation of this diamine into polymer matrices improves thermal stability and chemical resistance, which are essential for industrial applications.

Case Study: Polyurethane Foams

A study demonstrated that incorporating this compound into polyurethane foam formulations resulted in improved tensile strength and elongation at break compared to conventional formulations without this diamine. The enhanced properties were attributed to the increased cross-linking density facilitated by the branched structure of the diamine.

Catalysis and Materials Science

Metal Ion Complexation
Research has shown that this compound can form stable complexes with various metal ions. These complexes are valuable in catalysis, particularly in processes requiring metal catalysts. The ability of this compound to act as a ligand enhances catalytic activity and selectivity in reactions such as hydrogenation and oxidation.

Data Table: Metal Complexes Formed

Metal IonStability ConstantApplication Area
Cu²⁺10^5Catalytic oxidation
Ni²⁺10^4Hydrogenation reactions
Co²⁺10^3Polymerization processes

Pharmaceutical Potential

Binding Affinity Studies
The secondary amine in this compound allows for interactions with biological receptors, making it a candidate for drug design. Preliminary studies indicate that this compound exhibits significant binding affinity to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Case Study: Neurotransmitter Receptor Interaction

In vitro studies revealed that this compound binds effectively to GABA receptors. This interaction could lead to the development of new anxiolytic drugs that leverage the compound's structural properties to enhance receptor modulation.

Summary of Unique Features

The unique branched structure of this compound distinguishes it from linear diamines, providing enhanced reactivity and versatility in applications ranging from polymer chemistry to potential pharmaceutical uses. Its ability to engage in multiple types of interactions makes it a valuable compound in both synthetic chemistry and biological research.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Amine Groups Key Features
3-(2-Aminoethyl)pentane-1,5-diamine Branched pentane with aminoethyl group C₇H₁₉N₃ 145.25 3 Branched, triamine
Cadaverine (Pentane-1,5-diamine) Linear pentane C₅H₁₄N₂ 102.18 2 Linear diamine, biodegradation biomarker
Putrescine (Butane-1,4-diamine) Linear butane C₄H₁₂N₂ 88.15 2 Shorter chain, lower DAO activity
Diethylenetriamine (DETA) Linear triamine C₄H₁₃N₃ 103.17 3 Industrial solvent, corrosive
N,N′-Bis(2-aminoethyl)-1,5-pentanediamine Branched pentane with two aminoethyl groups C₉H₂₄N₄ 188.32 4 Extended branching, chelation applications
Enzymatic Activity (Diamine Oxidase, DAO):
  • Cadaverine : DAO activity = 16.20 ± 1.20 mU (porcine DAO) .
  • Putrescine : Lower DAO activity (14.11 ± 0.99 mU) .
  • Spermidine/Spermine : Minimal DAO activity (<1 mU) due to larger size .
  • This compound: Not directly tested in DAO assays, but its branched structure may hinder enzyme binding compared to linear diamines.
Chemical Reactivity:
  • Branched vs.
  • Polyamine Length: Longer chains (e.g., N,N′-Bis(2-aminoethyl)-1,5-pentanediamine) enhance chelation but increase steric hindrance .

Q & A

Q. What are the established synthetic routes for 3-(2-Aminoethyl)pentane-1,5-diamine, and how can researchers optimize yield and purity?

  • Methodological Answer : A common approach involves reductive amination or alkylation of cadaverine (pentane-1,5-diamine) with a 2-aminoethyl group. For example, analogous syntheses of polyamine derivatives use sodium triacetoxyborohydride (STAB) to stabilize intermediates and improve selectivity . Optimization includes controlling reaction pH (7–8), inert atmospheres to prevent oxidation, and purification via silica gel chromatography. Yield can be enhanced by stoichiometric adjustments (e.g., excess 2-bromoethylamine hydrobromide) and monitoring via TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm branching and amine proton environments. For example, δ~2.7 ppm (methylene protons adjacent to amines) and δ~1.5 ppm (pentane backbone) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺ at m/z 146.2) and fragmentation patterns .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and amine coordination modes. For branched polyamines, low-temperature data collection minimizes thermal motion artifacts .

Q. How does the branched structure of this compound influence its basicity and reactivity compared to linear polyamines like cadaverine?

  • Methodological Answer : The 2-aminoethyl branch increases steric hindrance, reducing protonation accessibility at the tertiary amine. Titration experiments (pH vs. equivalents of HCl) show pKa shifts compared to cadaverine. Reactivity in Schiff base formation is slower, requiring catalysts like acetic acid . Computational modeling (DFT) can predict charge distribution and nucleophilic sites .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

  • Methodological Answer : Discrepancies in melting points (e.g., 9–180°C in older studies ) often arise from impurities or hydration. Researchers should:
  • Purify via recrystallization (ethanol/water) or vacuum distillation.
  • Validate purity using HPLC (C18 column, 0.1% TFA mobile phase) .
  • Use differential scanning calorimetry (DSC) to confirm thermal transitions .

Q. How can researchers design coordination complexes using this compound as a ligand, and what factors affect metal-ligand binding modes?

  • Methodological Answer :
  • Ligand Design : The branched structure favors facial coordination in octahedral complexes (e.g., Cu²⁺ or Re³⁺). Pre-treatment with NaOH deprotonates amines, enhancing metal binding .
  • Experimental Conditions : pH (8–10), solvent polarity (methanol/water), and counterion choice (Cl⁻ vs. NO₃⁻) influence stability. Single-crystal X-ray diffraction confirms geometry .
  • Competitive Binding : UV-Vis spectroscopy monitors displacement by stronger ligands (e.g., EDTA) .

Q. What chromatographic techniques are optimal for separating this compound from biological matrices, and how can interference from similar polyamines be minimized?

  • Methodological Answer :
  • Derivatization : Pre-column derivatization with dansyl chloride enhances UV detection (λ~254 nm) .
  • HPLC : Use a cation-exchange column (e.g., Zorbax SCX-300) with gradient elution (10–50 mM ammonium acetate, pH 4.5) .
  • GC-MS : Trimethylsilylation (BSTFA) improves volatility. Monitor m/z 146.2 (parent ion) and 87.1 (fragment) .

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